
6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione is a synthetic steroidal compound It is structurally related to androstenedione, a naturally occurring steroid hormone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione typically involves multiple steps, starting from androstenedione. The key steps include:
Hydroxylation: Introduction of a hydroxyl group at the 6th position.
Methoxymethylation: Addition of a methoxymethyl group to the hydroxylated intermediate.
Dehydrogenation: Formation of the 1,4-diene structure through dehydrogenation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. Catalysts and specific solvents are used to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or ketone groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.
科学研究应用
6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on steroid hormone pathways and receptor interactions.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of endocrine disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
作用机制
The mechanism of action of 6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione involves its interaction with steroid hormone receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. The compound’s effects are mediated through binding to androgen or estrogen receptors, altering gene expression and cellular responses.
相似化合物的比较
Similar Compounds
Androstenedione: A naturally occurring steroid hormone and precursor to testosterone and estrogen.
6-Hydroxyandrostenedione: A hydroxylated derivative of androstenedione with similar structural features.
Methoxymethylated Steroids: Compounds with methoxymethyl groups attached to steroid backbones, exhibiting varied biological activities.
Uniqueness
6-Hydroxy-6-(methoxymethyl)-androsta-1,4-diene-3,17-dione is unique due to its specific combination of functional groups and structural modifications. These features confer distinct biological properties and potential therapeutic applications, differentiating it from other similar compounds.
属性
分子式 |
C21H28O4 |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S)-6-hydroxy-6-(methoxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C21H28O4/c1-19-8-6-13(22)10-17(19)21(24,12-25-3)11-14-15-4-5-18(23)20(15,2)9-7-16(14)19/h6,8,10,14-16,24H,4-5,7,9,11-12H2,1-3H3/t14-,15-,16-,19+,20-,21?/m0/s1 |
InChI 键 |
YCDBIMSJYZHFSU-QSESCBLDSA-N |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(C4=CC(=O)C=C[C@]34C)(COC)O |
规范 SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)C=CC34C)(COC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


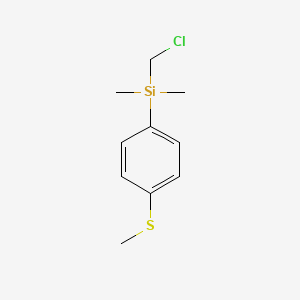
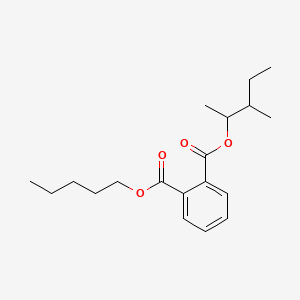
![[2-[(2-Bromophenyl)methoxy]phenyl]methanol](/img/structure/B13861139.png)
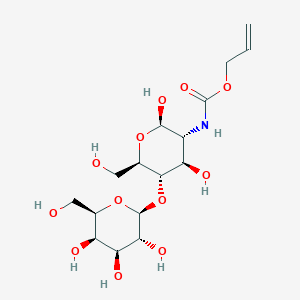
![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Isopropylamide](/img/structure/B13861153.png)
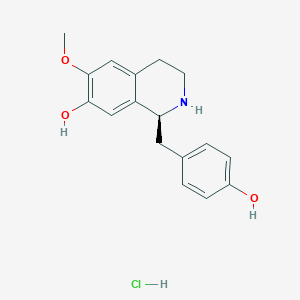
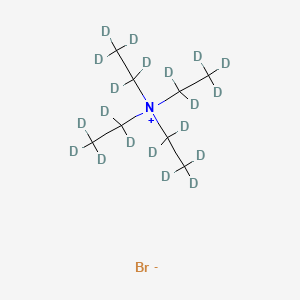


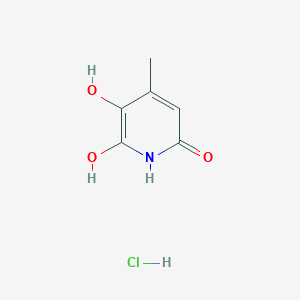
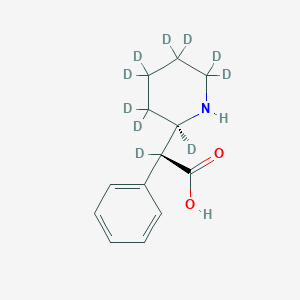
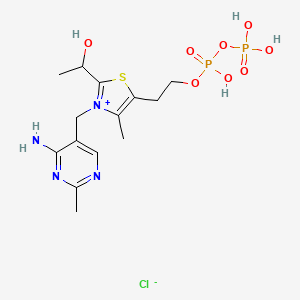

![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
